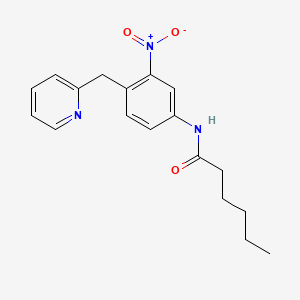
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Alkylation: The attachment of the pyridinylmethyl group to the aromatic ring.
Amidation: The formation of the amide bond by reacting the intermediate with hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- involves its interaction with specific molecular targets. The nitro group and pyridinylmethyl group play crucial roles in its activity. For example, the compound may inhibit enzymes involved in metabolic pathways, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide: A simpler amide without the nitro and pyridinylmethyl groups.
N-(3-nitrophenyl)hexanamide: Similar but lacks the pyridinylmethyl group.
N-(4-(2-pyridinylmethyl)phenyl)hexanamide: Similar but lacks the nitro group.
Uniqueness
Hexanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to the combination of the nitro group and pyridinylmethyl group on the aromatic ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
63233-53-4 |
|---|---|
Formule moléculaire |
C18H21N3O3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]hexanamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-4-8-18(22)20-16-10-9-14(17(13-16)21(23)24)12-15-7-5-6-11-19-15/h5-7,9-11,13H,2-4,8,12H2,1H3,(H,20,22) |
Clé InChI |
KTMLPHTWWLQKPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


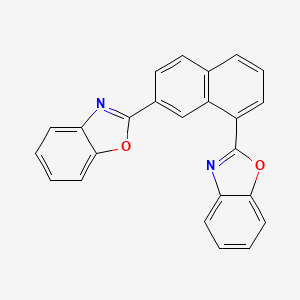
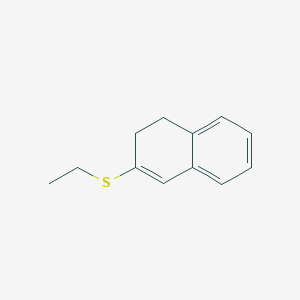
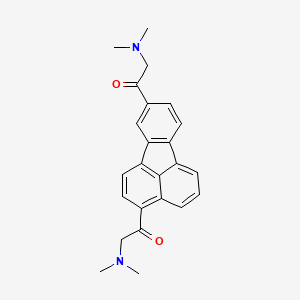

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)
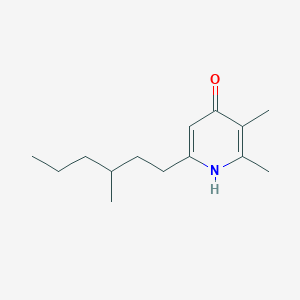
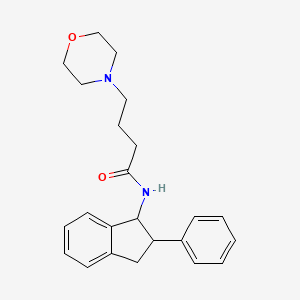
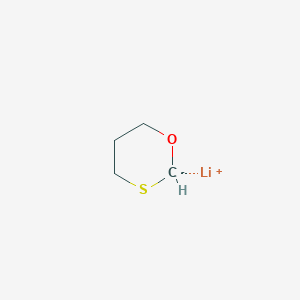
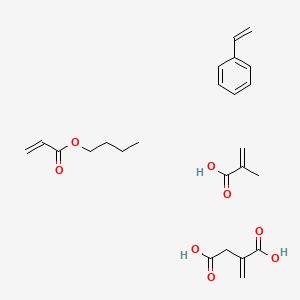
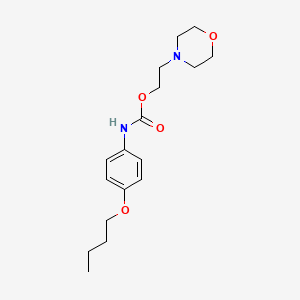
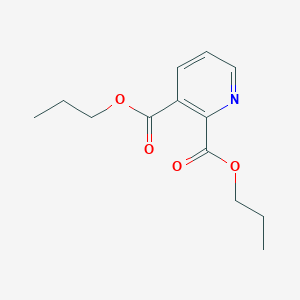
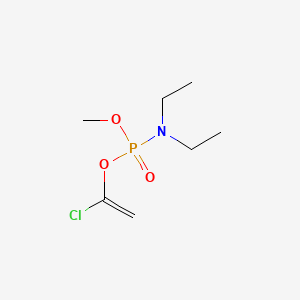
phosphane](/img/structure/B14488952.png)
